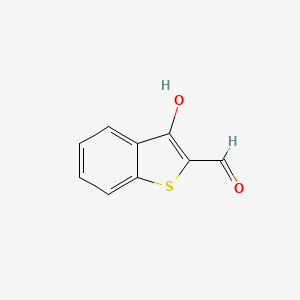

3-Hydroxy-2-formylbenzothiophene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDSQVIMAMXYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27751-82-2 | |

| Record name | 3-Hydroxy-2-formylbenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027751822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 3 Hydroxy 2 Formylbenzothiophene and Its Analogs

Classical and Contemporary Approaches to Benzothiophene (B83047) Ring Construction

The construction of the benzothiophene ring, a fusion of benzene (B151609) and thiophene (B33073) rings, can be achieved through two primary fusion patterns: benzo[b]thiophene and benzo[c]thiophene. chemicalbook.com The benzo[b]thiophene system is more common and has been the subject of extensive synthetic exploration.

Classical methods often rely on the intramolecular cyclization of pre-functionalized aryl sulfides. chemicalbook.com For instance, the cyclization of arylthioacetic acid, derived from the reaction of thiophenol and chloroacetic acid, yields 3-hydroxybenzo[b]thiophene. chemicalbook.com Another traditional approach involves the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. chemicalbook.com

Contemporary approaches have shifted towards more efficient and versatile catalytic methods. Palladium-catalyzed reactions, for example, have been developed for the C-S/C-H coupling of bisulfides to form dibenzothiophene (B1670422) structures. researchgate.net Electrophilic cyclization of o-alkynyl thioanisoles is a particularly attractive modern strategy, utilizing various electrophiles such as iodine, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) to trigger the ring-closing process. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

| Method | Precursor Type | Key Reagent/Catalyst | Description |

| Classical Cyclization | Arylthioacetic Acid | Acetic Anhydride | Cyclization to form the 3-hydroxybenzo[b]thiophene intermediate. chemicalbook.com |

| Oxidative Cyclization | 2-Mercaptocinnamic Acid | K₃Fe(CN)₆ or I₂ | An early method involving oxidation to induce ring closure. chemicalbook.com |

| Electrophilic Cyclization | o-Alkynyl Thioanisoles | I₂, NBS, ICl | An electrophile attacks the alkyne, initiating an intramolecular cyclization. nih.gov |

| Palladium-Catalyzed C-H/C-S Coupling | Diphenyl Disulfide derivatives | Palladium Acetate | A modern C-H activation strategy for constructing the dibenzothiophene core. researchgate.net |

| Copper-Catalyzed Annulation | 2-Bromo Alkynylbenzenes | CuI / Sodium Sulfide | A thiolation-annulation reaction to deliver 2-substituted benzothiophenes. organic-chemistry.org |

Targeted Synthesis of 3-Hydroxy-2-formylbenzothiophene Scaffold

The direct synthesis of this compound (HFBT) has been reported, although with significant challenges. A classical chemical synthesis involved heating a mixture of thiosalicylic acid and malic acid with concentrated sulfuric acid. asm.org However, this method proved unsatisfactory as HFBT was only a minor product, with a red, inseparable byproduct being the major component. asm.org This highlights the need for more targeted and efficient synthetic strategies. HFBT is also known as a metabolite in the bacterial degradation of dibenzothiophene via the Kodama pathway. asm.orgnih.gov

Introducing hydroxyl and formyl groups onto a pre-existing benzothiophene ring at the 3- and 2-positions, respectively, can be challenging due to regioselectivity issues. Electrophilic substitution on the benzothiophene ring typically occurs at the 3-position. chemicalbook.com Therefore, strategies often focus on constructing the ring with the desired functionalities already incorporated or masked.

An alternative approach involves building the core with related functional groups that can be converted to the final product. For example, methods have been developed to synthesize (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanones from 2-mercaptobenzoic acid. researchgate.net This places a hydroxyl group at the 3-position and a ketone at the 2-position, which could potentially be a precursor for the formyl group through subsequent chemical transformations.

Cyclization reactions are central to forming the benzothiophene core and are often the most effective way to control the substitution pattern.

Electrophilic Cyclization : The reaction of o-alkynyl thioanisoles with an electrophile like dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) can furnish 2,3-disubstituted benzo[b]thiophenes in excellent yields at room temperature. nih.gov This method introduces a valuable thiomethyl group at the 3-position.

Radical Cyclization : Aryl radicals can be generated and used to attack a sulfur atom to form the aryl-S bond, leading to 3-cyanobenzothiophene derivatives. rsc.org

Palladium-Catalyzed Oxidative Cyclization : A powerful method involves the palladium-catalyzed reaction of 2-(methylthio)phenylacetylenes with carbon monoxide and an alcohol. This sequence proceeds through an S-cyclization, demethylation, and alkoxycarbonylation to afford benzothiophene-3-carboxylic esters, demonstrating a method to functionalize the 3-position during ring formation. acs.org

To enhance synthetic efficiency, multi-component reactions (MCRs) and tandem (or domino) reactions have been developed to construct complex benzothiophenes in a single step from simple precursors.

A notable tandem reaction involves the treatment of 1,3-diketones with 2,2′-dithiodibenzoylchloride. rsc.orgnih.gov This process can involve as many as six tandem reactions in one step, including an unexpected methylene (B1212753) oxidation, to produce highly functionalized benzothiophenes bearing spiroketal, lactone, carbonyl, hydroxyl, and carboxylic acid groups. rsc.orgnih.govresearchgate.net

MCRs are atom-economical processes that combine three or more reactants in a single operation. researchgate.net A palladium-catalyzed multi-component synthesis of benzothiophene-2-acetic esters has been developed from 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, carbon monoxide, and an alcohol. bohrium.com This reaction proceeds via an S-cyclization–demethylation–alkoxycarbonylation–reduction sequence. bohrium.com

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features |

| Tandem Reaction | 1,3-Diketones, 2,2′-dithiodibenzoylchloride | Base | Forms highly functionalized benzothiophenes in a single step. rsc.orgnih.gov |

| Multi-component Reaction | 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, CO, Alcohol | PdI₂/KI | A carbonylative approach to synthesize benzothiophene-2-acetic esters. bohrium.com |

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances, promoting sustainability. chemistryjournals.netsphinxsai.com Key principles include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, using renewable feedstocks, and employing catalysis. sphinxsai.comjddhs.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzothiophene.

Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and recycled, minimizing waste. sphinxsai.com The development of novel catalytic systems is a cornerstone of green synthetic design for benzothiophenes.

Metal Catalysis : Palladium and copper catalysts are widely used for C-S bond formation and cyclization reactions, often enabling milder reaction conditions and higher efficiency than classical methods. researchgate.netrsc.orgacs.org For example, the PdI₂/KI system can be used in an ionic liquid, allowing the catalytic system to be recycled multiple times without significant loss of activity. acs.org

Iodine-Catalyzed Reactions : Iodine can act as a mild and economical catalyst for cascade reactions. Iodine-catalyzed synthesis of benzothiophenes from thiophenols and alkynes can be performed under metal- and solvent-free conditions, representing an efficient and green transformation. organic-chemistry.orgmorressier.com

Photocatalysis : Visible-light photocatalysis offers a particularly green approach, using light as a clean energy source to drive reactions. acs.org The synthesis of benzothiophenes from o-methylthio-arenediazonium salts and alkynes can be achieved using green light and a catalytic amount of an organic dye like eosin (B541160) Y. This method avoids transition metals and high temperatures, providing mild and efficient access to various benzothiophene derivatives. acs.org

Electrochemical Synthesis : Electrosynthesis represents a sustainable method that uses electricity as a "reagent" to drive reactions, often avoiding the need for chemical oxidants or catalysts. researchgate.net This approach has been used for the selenylative annulation of alkynes and the synthesis of C-3-sulfonated benzothiophenes under catalyst- and oxidant-free conditions. researchgate.netorganic-chemistry.org

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a key goal in sustainable chemistry. Solvent-free reactions and syntheses conducted in aqueous media represent significant advancements in this area.

While specific literature on the solvent-free synthesis of this compound is not extensively detailed, methodologies for analogous compounds highlight the potential of this approach. For instance, a simple and efficient solvent-free protocol for the Algar–Flynn–Oyamada reaction has been developed for the synthesis of 3-hydroxy-2-styryl-chromen-4-ones. mdpi.com This method involves grinding the reactants—1-(2′-hydroxy-phenyl)-5-aryl-penta-2,4-dien-1-ones—with a urea–hydrogen peroxide (UHP) complex and pulverized potassium hydroxide (B78521), using only a few drops of ethanol (B145695). mdpi.com This technique offers advantages such as faster reaction times (5 minutes of grinding) and higher yields compared to conventional methods, all while avoiding bulk hazardous solvents. mdpi.com The reaction proceeds at room temperature, which also suppresses the formation of byproducts often seen at elevated temperatures. mdpi.com

Table 1: Synthesis of 3-hydroxy-2-styrylchromones via a Modified AFO Reaction

| Entry | R | Product | Time (min) | Yield (%) | Melting Point (°C) |

| 1 | H | 2a | 5 | 92 | 198-200 |

| 2 | 4-CH₃ | 2b | 7 | 90 | 226-228 |

| 3 | 4-OCH₃ | 2c | 6 | 94 | 220-222 |

| 4 | 4-Cl | 2d | 5 | 95 | 242-244 |

| 5 | 4-Br | 2e | 5 | 94 | 248-250 |

| 6 | 2-Cl | 2f | 8 | 89 | 218-220 |

| 7 | 2,4-di-Cl | 2g | 8 | 88 | 256-258 |

This table illustrates the efficiency of a solvent-free grinding method for synthesizing analogs, demonstrating high yields in short reaction times. mdpi.com

Aqueous medium synthesis provides another green alternative. Reactions in water can offer unique reactivity and selectivity while being environmentally benign. The synthesis of 3-hydroxy-2-pyrone from aldaric acids has been successfully demonstrated in an aqueous medium, showcasing a green procedure that avoids non-ecofriendly reagents. researchgate.net While direct application to this compound is not widely reported, studies on other heterocyclic syntheses have explored water as a reaction solvent. For example, in the synthesis of certain imidazole (B134444) derivatives, carrying out the reaction in refluxing water resulted in a 10% yield, whereas other organic solvents under reflux conditions provided varied results, with ethanol being optimal at 82%. researchgate.net This indicates that while water is a viable green solvent, extensive optimization is often necessary to achieve competitive yields.

Electrochemical and Photochemical Methods

Electrochemical and photochemical methods offer alternative energy inputs for chemical transformations, often providing unique reaction pathways, high selectivity, and milder conditions compared to traditional thermal methods.

Electrochemical Synthesis: This technique uses electrical current to drive chemical reactions. It can facilitate redox reactions that might otherwise require harsh chemical reagents. While specific electrochemical methods for the synthesis of this compound are not prominent in the literature, the electro-reduction behavior of analogous flavonoid structures, such as 3-hydroxy flavones, has been studied. researchgate.net These studies typically involve methods like normal pulse polarography in buffered solutions to understand the reduction mechanisms and determine kinetic parameters of the electrode reactions, which is foundational knowledge for developing targeted synthetic methods. researchgate.net

Photochemical Synthesis: Photochemistry utilizes light to activate molecules and initiate reactions. This approach can enable the construction of complex molecular architectures that are difficult to access through ground-state thermal reactions. A notable example is the direct photochemical synthesis of substituted benzo[b]fluorenes from alkynylated chalcones. nih.gov This transformation is triggered by a high-power UV-A light-emitting diode (365 nm), leading to rapid product formation within 5 minutes in a continuous flow system. nih.gov Such flow photochemistry setups offer excellent reproducibility and scalability. nih.gov Another efficient photochemical method has been developed for synthesizing 3-hydroxyphenanthro[9,10-c]furan-1(3H)-ones from α-keto acids and alkynes, which proceeds through a photo-induced radical addition/cyclization cascade under mild conditions. rsc.org These examples demonstrate the power of photochemical methods in synthesizing complex polycyclic and heterocyclic systems, suggesting potential applicability for novel routes to benzothiophene derivatives.

Optimization of Reaction Parameters and Scalability Studies

Optimizing reaction parameters is crucial for maximizing yield, minimizing waste, and ensuring a process is viable for large-scale production. Methodologies like Design of Experiments (DOE) and Response Surface Methodology (RSM) are powerful tools for systematically investigating the effects of multiple variables. echemcom.com

For the synthesis of aroma esters in a solvent-free system, a factorial design was used to optimize four parameters: acid excess, temperature, vacuum, and time. rsc.org This systematic approach significantly increased conversion rates. rsc.org Similarly, in the sonochemical synthesis of 5,5'-methylenebis(salicylaldehyde), RSM was employed to optimize reaction time, temperature, and reactant ratio. echemcom.com A quadratic model derived from the experimental data successfully predicted the optimal conditions to achieve the highest yield, showing strong agreement between predicted and experimental values. echemcom.com

Table 2: DOE-Based RSM Optimization for 5,5'-methylenebis(salicylaldehyde) Synthesis

| Factor | Variable | Range Studied | Optimal Value |

| A | Time (hours) | 4 - 8 | 8 |

| B | Temperature (°C) | 60 - 80 | 80 |

| C | S:F Ratio | 1.0 - 1.4 | 1.4 |

| Response | Yield (%) | 19.13 (Predicted) |

This table shows the optimized parameters determined through Response Surface Methodology to maximize the yield of an analogous aldehyde compound. echemcom.com

Scalability is the ultimate test of a synthetic method's practicality. A scalable synthesis ensures that a procedure can be reliably performed on a larger scale without significant loss of yield or purity. Research into the synthesis of 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles highlights a one-pot method designed for efficiency and scalability. nih.gov The process involves the condensation of three components and features a simple workup, making it suitable for producing larger quantities of the target compounds. nih.gov Such considerations are vital for transitioning a compound from laboratory-scale research to potential industrial application.

Reactivity and Chemical Transformations of 3 Hydroxy 2 Formylbenzothiophene

Chemical Reactivity of the Hydroxyl Moiety

The hydroxyl group in 3-hydroxy-2-formylbenzothiophene, being attached to a carbon-carbon double bond within the thiophene (B33073) ring, exhibits enolic character. This influences its acidity and nucleophilicity, making it amenable to a range of reactions.

The hydroxyl group can be readily alkylated or acylated to yield the corresponding ethers and esters. These reactions typically proceed under basic conditions, which deprotonate the hydroxyl group to form a more nucleophilic phenoxide-like species.

O-Alkylation: In the presence of a base such as sodium hydride or potassium carbonate, the hydroxyl group is deprotonated, facilitating nucleophilic attack on an alkyl halide to form an ether.

Table 1: Examples of O-Alkylation Reactions

| Reactant | Alkylating Agent | Base | Solvent | Product |

| This compound | Methyl iodide | K₂CO₃ | Acetone | 3-Methoxy-2-formylbenzothiophene |

| This compound | Benzyl bromide | NaH | THF | 3-(Benzyloxy)-2-formylbenzothiophene |

| This compound | Ethyl bromoacetate | K₂CO₃ | DMF | Ethyl (2-formylbenzo[b]thiophen-3-yloxy)acetate |

O-Acylation: Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction yields the corresponding ester.

Table 2: Examples of O-Acylation Reactions

| Reactant | Acylating Agent | Base | Solvent | Product |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | 2-Formylbenzo[b]thiophen-3-yl acetate |

| This compound | Benzoyl chloride | Triethylamine | Dichloromethane | 2-Formylbenzo[b]thiophen-3-yl benzoate |

| This compound | Acetic anhydride | Pyridine | Dichloromethane | 2-Formylbenzo[b]thiophen-3-yl acetate |

While the hydroxyl group is primarily a nucleophile, its enolic nature allows the oxygen to participate in condensation reactions, particularly when the adjacent formyl group is involved. A notable transformation is the spontaneous abiotic reaction of two molecules of this compound to form a red dyestuff, which is a type of condensation. nih.gov

Chemical Reactivity of the Formyl Moiety

The formyl group, an aldehyde, is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. Mild conditions are preferable to avoid degradation of the benzothiophene (B83047) ring. Upon storage in crystalline form or in solution, this compound has been observed to decompose, yielding colored products, two of which have been identified as thioindigo (B1682309) and cis-thioindigo. researchgate.net This suggests an oxidative dimerization process.

Table 3: Oxidation of the Formyl Group

| Reactant | Oxidizing Agent | Solvent | Product |

| This compound | Silver(I) oxide | Aqueous NaOH | 3-Hydroxybenzo[b]thiophene-2-carboxylic acid |

| This compound | Potassium permanganate | Aqueous KOH | 3-Hydroxybenzo[b]thiophene-2-carboxylic acid |

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Table 4: Reduction of the Formyl Group

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium borohydride | Ethanol (B145695) | (3-Hydroxybenzo[b]thiophen-2-yl)methanol |

| This compound | Lithium aluminum hydride | Diethyl ether | (3-Hydroxybenzo[b]thiophen-2-yl)methanol |

Knoevenagel Condensation: The formyl group of this compound can react with active methylene (B1212753) compounds in the presence of a basic catalyst to form a new carbon-carbon double bond. wikipedia.org

Table 5: Knoevenagel Condensation Reactions

| Reactant | Active Methylene Compound | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-((3-Hydroxybenzo[b]thiophen-2-yl)methylene)malononitrile |

| This compound | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(3-hydroxybenzo[b]thiophen-2-yl)acrylate |

| This compound | Diethyl malonate | Piperidine/Acetic acid | Diethyl 2-((3-hydroxybenzo[b]thiophen-2-yl)methylene)malonate |

Aldol Condensation: In the presence of a base or acid, the formyl group can undergo a crossed Aldol condensation with ketones that possess α-hydrogens. researchgate.netwikipedia.org This reaction leads to the formation of a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Table 6: Aldol Condensation Reactions

| Reactant | Ketone | Catalyst | Product |

| This compound | Acetone | NaOH | 4-(3-Hydroxybenzo[b]thiophen-2-yl)-4-hydroxybutan-2-one |

| This compound | Acetophenone | NaOH | 3-(3-Hydroxybenzo[b]thiophen-2-yl)-1-phenylprop-2-en-1-one (after dehydration) |

| This compound | Cyclohexanone | NaOH | 2-((3-Hydroxybenzo[b]thiophen-2-yl)methylene)cyclohexan-1-one (after dehydration) |

Wittig Reaction: The formyl group can be converted to an alkene via the Wittig reaction, which involves the use of a phosphorus ylide. organic-chemistry.orgwikipedia.org The stereochemical outcome of the reaction depends on the nature of the ylide.

Table 7: Wittig Olefination Reactions

| Reactant | Wittig Reagent | Product |

| This compound | Methyltriphenylphosphonium bromide | 3-(2-Vinylbenzo[b]thiophen-3-ol) |

| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(3-hydroxybenzo[b]thiophen-2-yl)acrylate |

Horner-Wadsworth-Emmons Reaction: A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate (B1237965) carbanion and typically favors the formation of (E)-alkenes. organic-chemistry.org This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Table 8: Horner-Wadsworth-Emmons Olefination Reactions

| Reactant | Phosphonate Reagent | Base | Product |

| This compound | Triethyl phosphonoacetate | NaH | (E)-Ethyl 3-(3-hydroxybenzo[b]thiophen-2-yl)acrylate |

| This compound | Diethyl (cyanomethyl)phosphonate | NaH | (E)-3-(3-Hydroxybenzo[b]thiophen-2-yl)acrylonitrile |

Electrophilic and Nucleophilic Substitution on the Benzothiophene Ring System

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core is generally susceptible to electrophilic attack. The outcome of such reactions on this compound is dictated by the combined directing effects of the substituents. The hydroxyl group at C3 is a potent activating group and an ortho, para-director. Conversely, the formyl group at C2 is a deactivating group and a meta-director.

In electrophilic aromatic substitution, the reaction is driven by the attack of a π-bond from the aromatic ring on an electrophile. masterorganicchemistry.com This proceeds through a two-step mechanism, beginning with the rate-determining formation of a positively charged intermediate (arenium ion), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The directing effects of substituents are determined by their ability to stabilize this carbocation intermediate.

Activating Groups: Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. They stabilize the arenium ion, particularly when the attack occurs at the ortho or para positions. libretexts.org

Deactivating Groups: Electron-withdrawing groups decrease the ring's electron density, making it less reactive than benzene. They direct incoming electrophiles to the meta position as this avoids placing the positive charge of the intermediate adjacent to the electron-deficient carbon. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate (a Meisenheimer complex). wikipedia.orgnih.govlibretexts.org The reaction proceeds via an addition-elimination mechanism: the nucleophile first adds to the ring to form a resonance-stabilized carbanion, followed by the departure of a leaving group. libretexts.orglibretexts.org

For an SNAr reaction to occur on the benzothiophene ring of this compound, a suitable leaving group (such as a halide) would need to be present on the ring. The presence of the electron-withdrawing formyl group would activate the ring toward nucleophilic attack, particularly at positions ortho and para to it. libretexts.orglibretexts.org Without a leaving group, the molecule is not primed for this reaction pathway. The compound itself is known to be somewhat unstable, and under certain conditions, two molecules can react with each other in a spontaneous abiotic reaction. nih.gov

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The 3-hydroxybenzothiophene (B1583051) scaffold is a valuable building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Catalysts based on transition metals like palladium, cobalt, and iron are commonly employed. nih.govrsc.orgbenthamscience.com

While specific examples detailing the direct use of this compound in cross-coupling are limited, the broader class of 3-hydroxybenzothiophene derivatives is recognized for its versatility in such transformations. The hydroxyl group can be converted into a triflate or other suitable leaving group, enabling its participation in a wide array of coupling reactions.

Common Metal-Catalyzed Reactions for Benzothiophene Derivatives:

| Reaction Type | Catalyst System (Typical) | Description |

| Suzuki Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) and a base | Couples an organoboron compound with an organic halide or triflate. Used to form C(sp²)–C(sp²) bonds. |

| Heck Coupling | Pd(0) or Pd(II) catalyst and a base | Couples an unsaturated halide or triflate with an alkene to form a substituted alkene. |

| Sonogashira Coupling | Pd catalyst, a copper(I) co-catalyst, and a base | Couples a terminal alkyne with an aryl or vinyl halide/triflate. |

| Buchwald-Hartwig Amination | Pd catalyst with a specialized phosphine (B1218219) ligand and a base | Forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. |

| C-H Activation/Functionalization | Pd, Rh, or Ru catalysts | Involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials. researchgate.net |

These reactions allow for the introduction of a wide variety of functional groups onto the benzothiophene core, demonstrating the synthetic utility of this heterocyclic system. For example, palladium-catalyzed methods have been developed for the oxidative C-H/C-H cross-coupling between benzothiazoles and thiophenes. researchgate.net Similarly, cobalt complexes have proven to be efficient precatalysts for cross-coupling reactions involving organoaluminum reagents with aryl bromides. rsc.org Gold-catalyzed C-S cross-couplings have also been developed to synthesize diverse sulfur-containing aromatic compounds. nih.gov

Chemo-, Regio-, and Stereoselective Functionalization

The selective functionalization of a molecule with multiple reactive sites is a cornerstone of efficient organic synthesis. In this compound, the presence of the hydroxyl group, the formyl group, and several positions on the aromatic rings presents opportunities and challenges for selectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, the formyl group can undergo nucleophilic addition (e.g., Grignard reaction, Wittig reaction) or reduction to an alcohol, while the phenolic hydroxyl group can be acylated, alkylated, or participate in coupling reactions. Reaction conditions can be tuned to favor transformation at one site over the other. For example, a mild reducing agent like sodium borohydride would likely reduce the aldehyde without affecting the aromatic rings or the phenolic hydroxyl group.

Regioselectivity: This concerns the control of the position of chemical bond formation. In electrophilic substitution on the benzene ring of this compound, regioselectivity is governed by the directing effects of the existing substituents, as discussed in section 3.3. In metal-catalyzed reactions, regioselectivity can often be controlled by the catalyst and ligand system or by converting one position into a reactive leaving group. rsc.org For example, methods for the regioselective C-3 functionalization of other heterocycles have been developed involving base-mediated rearrangement of N-sulfonamides. rsc.org

Stereoselectivity: This applies to reactions that can form multiple stereoisomers, favoring the formation of one over the others. While the core this compound molecule is achiral, stereoselective reactions can be relevant when introducing new chiral centers. For example, the asymmetric reduction of the formyl group could produce a chiral alcohol. Furthermore, transition metal-catalyzed reactions are increasingly used to create chiral molecules through dicarbofunctionalization of alkenes, a strategy that can be applied in complex syntheses starting from functionalized heterocycles. nih.gov

The strategic application of chemo-, regio-, and stereoselective reactions allows for the elaboration of the this compound core into more complex and potentially valuable molecules.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Key Synthetic Transformations

The introduction of a formyl group onto the 3-hydroxybenzothiophene (B1583051) scaffold is a key transformation in the synthesis of the title compound. While various methods can be envisaged, the Vilsmeier-Haack and Reimer-Tiemann reactions represent two of the most plausible and well-studied electrophilic substitution reactions applicable to this system.

The Vilsmeier-Haack reaction provides a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comjk-sci.comwikipedia.org The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the active formylating agent. chemistrysteps.comjk-sci.com

The mechanism commences with the activation of DMF by POCl₃ to form a highly electrophilic species known as the Vilsmeier reagent , a chloroiminium salt. chemistrysteps.comwikipedia.orgsynarchive.com The electron-rich 3-hydroxybenzothiophene, likely existing in its tautomeric keto form or as the phenoxide under certain conditions, then acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the electron-rich C2 position, ortho to the activating hydroxyl group, leading to the disruption of the thiophene (B33073) ring's aromaticity and the formation of a cationic intermediate. chemistrysteps.comjk-sci.com Subsequent deprotonation restores the aromaticity of the benzothiophene (B83047) ring, yielding an iminium salt intermediate. The final step involves the hydrolysis of this iminium salt during aqueous workup to furnish the desired 3-hydroxy-2-formylbenzothiophene. chemistrysteps.comwikipedia.org

The Reimer-Tiemann reaction offers an alternative pathway for the ortho-formylation of phenols, and by extension, 3-hydroxybenzothiophene. wikipedia.orgbyjus.com This reaction is characterized by the use of chloroform (B151607) (CHCl₃) in a basic medium, typically an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.orgbyjus.com

The reaction is initiated by the deprotonation of chloroform by the hydroxide ion to generate a trichloromethyl anion. This anion readily undergoes alpha-elimination to produce the highly reactive electrophile, dichlorocarbene (:CCl₂). wikipedia.orgbyjus.com Concurrently, the basic conditions deprotonate the hydroxyl group of 3-hydroxybenzothiophene, forming a phenoxide-like species. The negative charge of the phenoxide is delocalized into the aromatic ring, significantly enhancing its nucleophilicity. wikipedia.orgbyjus.com The electron-rich ring, particularly at the C2 position, then attacks the electron-deficient dichlorocarbene. wikipedia.orgpsiberg.com This results in the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions proceeds through a series of steps, ultimately yielding the formyl group of the final product, this compound. wikipedia.org

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient reactive intermediates. In the synthetic routes to this compound, distinct and crucial intermediates have been proposed and studied.

In the Vilsmeier-Haack reaction , the key reactive intermediate is the Vilsmeier reagent , which is a substituted chloroiminium ion. chemistrysteps.comwikipedia.orgsynarchive.com This electrophilic species is generated in situ from the reaction of DMF and POCl₃. Spectroscopic studies and mechanistic investigations have confirmed its structure and role as the primary formylating agent. Following the electrophilic attack on the benzothiophene ring, an iminium salt intermediate is formed. This intermediate is stable enough to be carried through the reaction until it is hydrolyzed in the final workup step to reveal the aldehyde functionality. chemistrysteps.comwikipedia.org

For the Reimer-Tiemann reaction , the principal reactive intermediate is dichlorocarbene (:CCl₂). wikipedia.orgbyjus.compsiberg.com This highly electrophilic and transient species is generated from chloroform under basic conditions. Its existence has been inferred from trapping experiments and the nature of the products formed in various reactions. The subsequent intermediate is a dichloromethyl-substituted benzothiophene derivative , which is then hydrolyzed to form the final aldehyde product. wikipedia.org

| Reaction | Key Reactive Intermediate | Precursor(s) | Role |

| Vilsmeier-Haack | Vilsmeier Reagent (Chloroiminium ion) | DMF, POCl₃ | Electrophile |

| Vilsmeier-Haack | Iminium Salt Intermediate | Vilsmeier Reagent, 3-Hydroxybenzothiophene | Precursor to final product |

| Reimer-Tiemann | Dichlorocarbene (:CCl₂) | Chloroform, Base | Electrophile |

| Reimer-Tiemann | Dichloromethyl-substituted Intermediate | Dichlorocarbene, 3-Hydroxybenzothiophene | Precursor to final product |

Kinetic and Thermodynamic Profiling of Reactions

While specific kinetic and thermodynamic data for the formylation of 3-hydroxybenzothiophene are not extensively reported, studies on analogous systems, particularly thiophene derivatives, provide valuable insights.

Kinetic investigations of the Vilsmeier-Haack formylation of thiophene derivatives have revealed that the reaction order is dependent on the reactivity of the substrate. rsc.org For relatively unreactive substrates, the reaction follows third-order kinetics, being first-order in the thiophene derivative, first-order in DMF, and first-order in POCl₃. rsc.org This suggests that the formation of the Vilsmeier reagent and its subsequent attack on the aromatic ring are both involved in the rate-determining step.

Conversely, for highly reactive substrates, the reaction exhibits second-order kinetics, where the rate is independent of the substrate concentration. rsc.org In such cases, the formation of the Vilsmeier reagent is the slower, rate-determining step, and its reaction with the highly activated substrate is fast. Given the activating nature of the hydroxyl group in 3-hydroxybenzothiophene, its formylation via the Vilsmeier-Haack reaction might be expected to follow a kinetic profile closer to that of a highly reactive substrate.

The following table summarizes the observed kinetics for the Vilsmeier-Haack formylation of thiophene derivatives:

| Substrate Reactivity | Reaction Order | Rate Dependence |

| Relatively Inert | Third-order | Dependent on substrate, DMF, and POCl₃ |

| Very Labile | Second-order | Independent of substrate concentration |

Thermodynamic considerations for these reactions generally favor the formation of the aromatic aldehyde product due to the restoration of the stable aromatic system in the final step.

Radical and Electrophilic Pathways in Benzothiophene Functionalization

The functionalization of the benzothiophene ring to introduce the formyl group in this compound predominantly proceeds through electrophilic pathways .

In both the Vilsmeier-Haack and Reimer-Tiemann reactions , the core mechanistic event is an electrophilic aromatic substitution . The benzothiophene ring, activated by the electron-donating hydroxyl group, acts as a nucleophile and attacks a potent electrophile. chemistrysteps.comwikipedia.org In the Vilsmeier-Haack reaction, the electrophile is the Vilsmeier reagent (a chloroiminium ion), chemistrysteps.comwikipedia.orgsynarchive.com while in the Reimer-Tiemann reaction, it is dichlorocarbene. wikipedia.orgbyjus.com

The regioselectivity of these reactions, favoring substitution at the C2 position, is also a hallmark of electrophilic attack on a 3-substituted benzothiophene with an activating group. The electron-donating nature of the hydroxyl group increases the electron density at the ortho (C2) and para (C4) positions. However, for benzothiophene, the C2 position is generally more reactive towards electrophiles.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

There are no available research articles or data that provide quantum chemical calculations to determine the molecular structure and conformation of 3-hydroxy-2-formylbenzothiophene. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the compound's three-dimensional shape and steric properties. However, no such data has been published.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Investigations into the electronic properties and reactivity of this compound using Density Functional Theory (DFT) have not been reported in the scientific literature. DFT calculations are a powerful tool for understanding the electronic structure of molecules, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the prediction of reactivity descriptors. The absence of such studies means that key insights into the molecule's potential chemical behavior from a theoretical standpoint are not available. While DFT studies have been conducted on similar classes of compounds, such as hydroxy-2-arylbenzothiazole derivatives, to explore their properties, this level of analysis has not been applied to this compound itself. asianpubs.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

There is no published research utilizing Time-Dependent Density Functional Theory (TD-DFT) to investigate the optical properties of this compound. TD-DFT is a standard computational method for predicting electronic absorption spectra, including excitation energies and oscillator strengths, which are fundamental to understanding how a molecule interacts with light. nih.gov Without these theoretical calculations, the interpretation of any experimental spectroscopic data for this compound remains purely empirical.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

A review of the available literature indicates that no molecular dynamics (MD) simulations have been performed for this compound. MD simulations are instrumental in studying the conformational dynamics of a molecule over time and its interactions with its environment, such as solvent molecules or biological macromolecules. For instance, MD simulations have been used to study the excited-state proton transfer in similar-looking molecules like 3-hydroxyflavone. nih.gov The lack of such simulations for this compound means there is no computational data on its flexibility, conformational preferences, or how it might interact with other molecules on a dynamic level.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

There are no in silico modeling studies available that focus on predicting the structure-activity relationship (SAR) of this compound. SAR studies are crucial in fields like drug discovery and materials science for designing new molecules with desired properties. ontosight.ai These studies often involve the generation of molecular descriptors and the development of quantitative structure-activity relationship (QSAR) models. The absence of such research for this compound limits the ability to rationally design derivatives with enhanced biological activity or specific material properties.

Materials Science and Optoelectronic Applications

Integration into Organic Electronic and Optoelectronic Materials

The integration of the 3-Hydroxy-2-formylbenzothiophene core into advanced materials stems from its utility as a synthetic intermediate. ontosight.ai The benzothiophene (B83047) moiety itself is a rigid, planar, and electron-rich system, which are desirable characteristics for charge transport in organic semiconductors. The hydroxyl (-OH) and formyl (-CHO) groups at the 2 and 3 positions provide reactive sites for building larger, π-conjugated molecules.

Researchers utilize these functional groups to construct "push-pull" architectures or extend the conjugation length of the molecule. For instance, the formyl group can undergo condensation reactions to create Schiff bases or other linkages, while the hydroxyl group can be etherified or esterified. These modifications are critical for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Fine-tuning these energy levels is essential for efficient charge injection, transport, and recombination in electronic devices.

Derivatives based on the benzothiophene scaffold are designed to promote specific packing structures in the solid state, which is crucial for efficient intermolecular charge hopping. The planarity of the benzothiophene core facilitates π-π stacking, a key interaction for creating charge transport pathways in organic semiconductor films.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electrical and optical properties of benzothiophene derivatives make them promising candidates for use in OLEDs and OFETs. ontosight.ai

Organic Field-Effect Transistors (OFETs): For OFETs, the primary goal is to achieve high charge carrier mobility. Thienoacenes, which are molecules containing fused thiophene (B33073) rings, have been a focus of research. nih.gov Specifically, derivatives of ontosight.aibenzothieno[3,2-b] ontosight.aibenzothiophene (BTBT), which feature an extended, rigid, and planar aromatic system, have demonstrated exceptional performance as p-type semiconductors. nih.gov These materials exhibit strong intermolecular orbital overlap in the solid state, leading to high hole mobilities, in some cases exceeding 1.0 cm²/Vs in solution-processed devices. nih.gov The synthesis of these advanced materials can originate from simpler benzothiophene precursors, which are modified to create the desired π-extended structures. The ability to control the self-assembly of these molecules is critical for device performance. acs.org

Photophysical Properties and Fluorescence

The photophysical properties of a molecule, such as its light absorption and emission characteristics, are fundamental to its use in optoelectronic applications. For benzothiophene derivatives, these properties are heavily influenced by the nature and position of substituent groups.

The introduction of a formyl group, as in this compound, can significantly impact the molecule's fluorescence properties. researchgate.net The formyl group is an electron-withdrawing group, which can promote intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often leads to a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. nih.gov A large Stokes shift is beneficial in applications like fluorescent probes and OLEDs as it minimizes self-absorption.

The fluorescence of these compounds can be highly sensitive to their environment, a phenomenon known as solvatochromism, where the emission color changes with the polarity of the solvent. nih.gov This sensitivity arises from the change in the dipole moment of the molecule between its ground and excited states. nih.gov Research on various push-pull thiophene derivatives demonstrates that changes in solvent nature can lead to pronounced shifts in fluorescence emission, indicating a larger dipole moment in the excited state. nih.gov

Below is a table summarizing the conceptual photophysical properties of functionalized benzothiophene derivatives based on general findings in the literature.

| Property | Description | Influence of Functional Groups (e.g., -CHO, -OH) |

| Absorption (λ_abs) | Wavelengths of light the molecule absorbs to reach an excited state. | Can be tuned by extending π-conjugation or adding electron-donating/withdrawing groups. |

| Emission (λ_em) | Wavelengths of light the molecule emits upon returning to the ground state. | Highly dependent on substituents; electron-withdrawing groups can cause a bathochromic (red) shift. nih.gov |

| Stokes Shift | The energy difference between the absorption and emission maxima (λ_em - λ_abs). | Often large in molecules with significant intramolecular charge transfer (ICT) character. nih.gov |

| Quantum Yield (Φ_F) | The efficiency of the fluorescence process (photons emitted per photons absorbed). | Varies widely with molecular structure and environment; can be enhanced or quenched by specific functional groups. |

| Excited-State Lifetime (τ) | The average time the molecule spends in the excited state before emitting a photon. | Typically in the nanosecond range for fluorescence. |

This table presents generalized concepts; specific values depend on the exact molecular structure and experimental conditions.

Supramolecular Chemistry and Self-Assembly of Benzothiophene Derivatives

Supramolecular chemistry, the study of systems involving more than one molecule, is paramount in the field of organic electronics. The performance of an organic electronic device is not only determined by the properties of individual molecules but also by how these molecules arrange themselves in the solid state. The self-assembly of benzothiophene derivatives into well-ordered two-dimensional or three-dimensional structures is crucial for efficient charge transport. acs.org

The final assembled structure is a result of a delicate balance between different intermolecular forces, including:

π-π Stacking: Interactions between the planar aromatic cores of the benzothiophene units. This is the primary interaction that facilitates charge transport along the stacking direction.

Studies on benzodithiophene derivatives have shown that varying the number and position of attached alkoxy chains can drastically alter the self-assembled structure, leading to transformations from compact, core-induced patterns to more open, chain-induced networks. acs.org This control over molecular conformation and packing at the nanoscale is essential for optimizing the electronic properties of materials used in devices like OFETs. acs.org The ability to form thermodynamically stable, highly-ordered monolayers or thin films is a key goal in the design of new benzothiophene-based materials. acs.org

Future Directions and Emerging Research Frontiers

Exploration of Unconventional Synthetic Pathways

Current research is focused on developing more efficient and environmentally friendly methods to synthesize 3-hydroxy-2-formylbenzothiophene. The goal is to move beyond traditional techniques and embrace innovative strategies that offer greater sustainability and cost-effectiveness.

Key areas of development include:

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a greener approach. Future investigations will likely concentrate on light-driven cyclization to form the benzothiophene (B83047) core from readily available precursors.

Electrosynthesis: Electrochemical methods can eliminate the need for chemical oxidants and reductants, making the synthesis process cleaner and safer.

Flow Chemistry: Continuous flow reactors provide superior control over reaction conditions, enhancing safety and scalability. Developing a flow-based synthesis would be a significant step toward large-scale production.

Biocatalysis: The use of enzymes as catalysts could lead to highly selective and eco-friendly synthetic routes.

Deeper Understanding of Complex Reaction Mechanisms

A more profound knowledge of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for designing new derivatives with tailored properties.

Future research will likely employ:

Computational Chemistry: Advanced computational methods like Density Functional Theory (DFT) will be crucial for modeling reaction pathways and understanding catalyst behavior at a molecular level.

In-situ Spectroscopic Techniques: Real-time monitoring of reactions using techniques such as NMR and IR spectroscopy will help identify short-lived intermediates and provide a more complete picture of the reaction dynamics.

Isotopic Labeling Studies: These experiments can offer definitive proof of proposed reaction mechanisms by tracing the path of atoms throughout a chemical transformation.

A proposed mechanism for the abiotic formation of benzothiophene-2,3-dione from this compound under aerobic conditions has been suggested. nih.govasm.org This involves the generation of a free radical from this compound, which is then attacked by molecular oxygen. nih.govasm.org

Expansion into Novel Biological Targets and Mechanistic Studies (pre-clinical, non-human)

While derivatives of this compound have shown promise as inhibitors of certain enzymes, the full scope of their biological activities is yet to be uncovered.

Emerging areas of preclinical investigation include:

New Biological Targets: Researchers are exploring the potential of these compounds to interact with a wider range of biological molecules, including those involved in epigenetic regulation and protein-protein interactions.

Mechanistic Insights: Advanced techniques such as chemical proteomics and cryo-electron microscopy will be employed to understand precisely how these compounds interact with their cellular targets.

It is known that this compound is a metabolite in the biodegradation of dibenzothiophene (B1670422) by various bacteria. researchgate.netmdpi.com While some studies have shown that this metabolite can accumulate in pure cultures, others suggest it can be further biodegraded by mixed microbial cultures, which can mineralize it to carbon dioxide. asm.orgresearchgate.netnih.govresearchgate.net The stability of this compound in different conditions is a key factor in these studies. nih.gov For instance, it is relatively stable at a high pH and in neutral, sulfate-free medium, which allows for long-term culture studies. nih.gov However, in its crystalline form or dissolved in certain organic solvents, it can decompose to form other compounds. nih.gov

Design and Synthesis of Advanced Materials with Tuned Properties

The unique electronic and photophysical properties of the benzothiophene scaffold make this compound a valuable building block for creating new materials.

Future applications in materials science may include:

Organic Electronics: Derivatives could be designed for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) by fine-tuning their electronic properties.

Chemosensors: The reactive groups on the molecule can be functionalized to create sensors for detecting specific ions or molecules.

Porous Materials: The rigid structure of the benzothiophene unit makes it suitable for constructing porous organic frameworks with potential applications in gas storage and catalysis.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

AI and machine learning are poised to accelerate the discovery and development of new this compound derivatives.

Key applications will involve:

De Novo Design: Using generative models to design novel molecules with desired properties.

Predictive Modeling: Building models to predict the biological activity and physical properties of new compounds.

Retrosynthetic Analysis: Employing AI to predict efficient synthetic routes for target molecules.

By pursuing these diverse research avenues, the scientific community aims to unlock the full potential of this compound, leading to innovations in medicine, materials science, and our fundamental understanding of chemical processes.

Q & A

Basic Research Questions

Q. What are the primary microbial degradation pathways for 3-Hydroxy-2-formylbenzothiophene?

- Answer : Under aerobic conditions, this compound (a metabolite of dibenzothiophene, DBT) is degraded via a multi-step microbial pathway. Studies indicate that mineralization involves the release of CO₂ from the aromatic ring, requiring a succession of microbial organisms for complete breakdown. Key enzymes likely mediate oxidative cleavage of the thiophene ring, but consortium-based approaches are critical due to metabolic incompatibility in single-strain systems .

Q. How can this compound be synthesized and purified for laboratory use?

- Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for benzothiophene derivatives involve refluxing precursors (e.g., anhydrides or activated carbonyls) in dry solvents like CH₂Cl₂ under inert atmospheres. Purification typically employs reverse-phase HPLC with gradient elution (e.g., methanol-water) to achieve >95% purity, as demonstrated in related tetrahydrobenzothiophene syntheses .

Q. What analytical techniques are recommended for structural characterization?

- Answer : Combine spectroscopic methods:

- 1H/13C NMR to confirm substituent positions and ring structure.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, OH stretches).

- Mass spectrometry for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in similar benzothiazine studies .

Advanced Research Questions

Q. How can researchers address contradictions in reported degradation efficiencies across studies?

- Answer : Variability arises from differences in microbial consortia, environmental conditions (e.g., oxygen availability, pH), and substrate concentration. To resolve discrepancies:

- Standardize assays : Use defined microbial communities (e.g., Rhodococcus spp.) and controlled bioreactors.

- Monitor intermediates : Employ LC-MS to track transient metabolites like sulfoxides or ring-opened products.

- Compare kinetic parameters : Calculate degradation rates (µmol·g⁻¹·h⁻¹) under identical conditions .

Q. What experimental designs optimize the stability of this compound during storage and handling?

- Answer : Stability studies by Bressler & Fedorak (2001) recommend:

- Storage : -20°C in amber vials under nitrogen to prevent oxidation.

- Buffered solutions : Use pH 7–8 phosphate buffers to minimize hydrolysis.

- Stability assays : Periodically analyze purity via HPLC and track degradation products (e.g., formic acid) .

Q. How can researchers elucidate the role of this compound in complex environmental matrices?

- Answer : Deploy multi-omics approaches:

- Metagenomics : Identify microbial taxa and catabolic genes in consortia.

- Metabolomics : Use high-resolution MS to map degradation intermediates.

- Isotope tracing : Introduce ¹³C-labeled DBT to track incorporation into CO₂ or biomass .

Q. What methodologies quantify the compound’s interaction with biological macromolecules (e.g., DNA or proteins)?

- Answer : For DNA interaction studies:

- UV-Vis spectroscopy : Monitor hypochromicity during binding.

- Fluorescence quenching : Assess binding constants with human serum albumin.

- Molecular docking : Use DFT calculations to predict binding modes, as applied to benzothiazine-DNA interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.